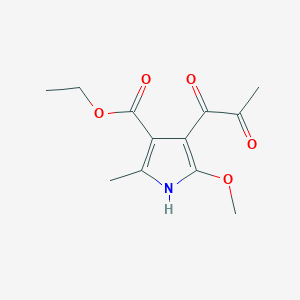![molecular formula C8H10N2O2 B1387588 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 917364-11-5](/img/structure/B1387588.png)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
Übersicht
Beschreibung
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 917364-11-5. It has a molecular weight of 166.18 and is typically stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis
The linear formula of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid is C8H10N2O2 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound has been used in the synthesis of novel 5,6,7,8-tetrahydroimidazo [1,2-a]pyrimidine-2-carbohydrazide derivatives, which have shown significant antibacterial activity . These derivatives have been particularly effective against E. coli (Gram-negative bacteria) and S. aureus (Gram-positive bacteria) .
Synthesis of Hydrazone Derivatives
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid has been used in the condensation with aromatic aldehydes to generate hydrazone derivatives . These derivatives have been synthesized in high yield and have shown a wide variety of biological activities .
Fluorescent Biosensors
Inspired by the fluorescence properties of this compound, it has been used in the preparation of fluorescent cyclodextrins that behave as “turn off–on” biosensors suitable for the analysis of cholesterol and β-galactosidase activity .
Alkylation and Acylation
The secondary amine of the compound can be alkylated or acylated, yielding various derivatives . This process is achieved by treating the compound with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature .
Anticancer Activities
Derivatives of the compound, particularly those with an electron-withdrawing group CF3 attached to the benzene ring at the para position, have shown increased anticancer activity against certain cell lines .
Antimicrobial, Antitumor, and Anti-HIV Activities
Hydrazone derivatives of the compound have shown a wide variety of biological activities, including antimicrobial, antitumor, and anti-HIV activities .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid are certain types of bacteria. The compound has been found to exhibit excellent antibacterial activity against E. coli (Gram-negative bacteria) and S. aureus (Gram-positive bacteria) .
Mode of Action
The compound interacts with its bacterial targets by inhibiting their growth. This is achieved through the formation of hydrazone derivatives, which are known to exhibit a wide variety of biological activities, including antimicrobial .
Biochemical Pathways
It is known that the compound’s antibacterial activity is due to its interaction with the bacteria’s cellular processes, disrupting their normal function and leading to their death .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. In vitro tests have shown that the compound exhibits excellent antibacterial activity, with a zone of inhibition of 30–33 mm against E. coli and S. aureus .
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-5-10-4-2-1-3-7(10)9-6/h5H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQKTNVCXGXCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659445 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid | |
CAS RN |
917364-11-5 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid](/img/structure/B1387505.png)
![{3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid](/img/structure/B1387506.png)
![2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B1387509.png)




![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid](/img/structure/B1387515.png)
![3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1387517.png)

![Ethyl N-[(4-bromophenyl)sulfonyl]leucinate](/img/structure/B1387519.png)
![(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B1387523.png)
![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol](/img/structure/B1387526.png)
![2-[Benzyl(ethyl)amino]isonicotinic acid](/img/structure/B1387528.png)